REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([O:20][CH3:21])[C:18]=1[Br:19])[C:12]([O:14]C)=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CO.C1COCC1>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([O:20][CH3:21])[C:18]=1[Br:19])[C:12]([OH:14])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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3.72 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C=C(C1Br)OC
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Name
|
|
Quantity
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53 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
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MeOH THF
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Quantity
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50 mL
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Type
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solvent
|
Smiles
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CO.C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 10 minutes the volatiles were removed under reduced pressure
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Duration
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10 min
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Type
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ADDITION
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Details
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the solution acidified to pH 1 by addition of concentrated hydrochloric acid resulting in formation of a thick white precipitate
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate (2×), and DCM (3×)
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Type
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WASH
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Details
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The combined extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C(=O)O)C=C(C1Br)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.41 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |